REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]#[N:12])=[N:9][CH:10]=1)(=[O:4])=[O:3].C(O)C.[ClH:16]>[Pd].O>[ClH:16].[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][NH2:12])=[N:9][CH:10]=1)(=[O:4])=[O:3] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
110 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25.04 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
14 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
An ethanol line rinse (16 L, 0.7 rel vol)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
ADDITION
|
Details
|
Water (108 L, 4.9 rel vol) was charged
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off
|
Type
|
WASH
|
Details
|
washed with water (36 L, 1.6 rel vol)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure to approximately 2.5 rel vols
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
ADDITION
|
Details
|
ethanol (126.3 L, 5.7 rel vol) was charged
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with ethanol (73.7 L, 3.3 rel vol)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C=1C=CC(=NC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.05 mol | |
AMOUNT: MASS | 20.1 kg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |